(1-Tetrahydro-2h-pyran-2-yl-1h-pyrazol-5-yl)methanol

Oxidation chemistry Pyrazole regiospecificity Metabolic stability prediction

(1-Tetrahydro-2H-pyran-2-yl-1H-pyrazol-5-yl)methanol (CAS 1823866-20-1) is a heterocyclic organic compound with the molecular formula C9H14N2O2 and a molecular weight of 182.22 g/mol. It features a pyrazole ring substituted at the 1-position with a tetrahydropyran (THP) protecting group and at the 5-position with a hydroxymethyl functional group.

Molecular Formula C9H14N2O2
Molecular Weight 182.22 g/mol
CAS No. 1823866-20-1
Cat. No. B6309471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Tetrahydro-2h-pyran-2-yl-1h-pyrazol-5-yl)methanol
CAS1823866-20-1
Molecular FormulaC9H14N2O2
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESC1CCOC(C1)N2C(=CC=N2)CO
InChIInChI=1S/C9H14N2O2/c12-7-8-4-5-10-11(8)9-3-1-2-6-13-9/h4-5,9,12H,1-3,6-7H2
InChIKeyNFFOXSJCFKDEPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Tetrahydro-2H-pyran-2-yl-1H-pyrazol-5-yl)methanol (CAS 1823866-20-1): A Regiospecific Pyrazole Building Block for Drug Discovery


(1-Tetrahydro-2H-pyran-2-yl-1H-pyrazol-5-yl)methanol (CAS 1823866-20-1) is a heterocyclic organic compound with the molecular formula C9H14N2O2 and a molecular weight of 182.22 g/mol. It features a pyrazole ring substituted at the 1-position with a tetrahydropyran (THP) protecting group and at the 5-position with a hydroxymethyl functional group . The compound is principally utilized as a regiospecific synthetic intermediate in medicinal chemistry, most notably as a precursor to key intermediates for immuno-oncology agonists such as the NLRP3 agonist BMS-986299 [1]. The THP group serves as a protecting group for the pyrazole N–H, enabling selective functionalization at the 5-position, while the primary alcohol handle permits further derivatization via oxidation, halogenation, or coupling reactions [2].

Why (1-Tetrahydro-2H-pyran-2-yl-1H-pyrazol-5-yl)methanol Cannot Be Replaced by Isomeric or Des-Methanol Analogs in Multi-Step Syntheses


Simple replacement of (1-tetrahydro-2H-pyran-2-yl-1H-pyrazol-5-yl)methanol with its 3-yl or 4-yl positional isomers, or with the des-methanol analog 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, introduces regiospecific reactivity differences that fundamentally alter downstream reaction outcomes. The 5-position on the pyrazole ring exhibits distinct electronic character compared to the 3- and 4-positions, affecting both electrophilic substitution patterns and oxidative metabolism pathways. Specifically, oxidation of 2-(pyrazol-5-yl)ethanol derivatives yields pyrazole-5-carboxylic acid via decarbonylation, whereas the 4-isomer produces 2-oxoacetic acid derivatives under identical conditions [1]. In the context of drug candidate synthesis, the specific 5-substitution pattern is structurally required for key intermediates such as 2-chloro-5-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)aniline, a precursor to the clinical NLRP3 agonist BMS-986299 [2]. The THP protecting group at the 1-position is also critical for directing regioselective functionalization; its absence or migration to alternative positions leads to different or undesired substitution outcomes [3].

Quantitative Differentiation Evidence for (1-Tetrahydro-2H-pyran-2-yl-1H-pyrazol-5-yl)methanol Versus Closest Analogs


Regiospecific Oxidation Pathway: 5-yl vs. 4-yl Isomer Divergence in Carboxylic Acid Product Formation

Under identical KMnO4 oxidation conditions, the 5-hydroxymethyl pyrazole isomer (representative of the target compound class) undergoes oxidation followed by decarbonylation to yield exclusively pyrazole-5-carboxylic acid, whereas the corresponding 4-isomer yields 2-(pyrazol-4-yl)-2-oxoacetic acid. This divergent pathway demonstrates that the 5-position substitution imparts a fundamentally different oxidative fate compared to the 4-position isomer [1].

Oxidation chemistry Pyrazole regiospecificity Metabolic stability prediction

Validated Synthetic Utility: Demonstrated Multi-Kilogram Process for BMS-986299 Key Intermediate Using the 5-yl Scaffold

The 5-substituted pyrazole scaffold bearing the THP protecting group, of which (1-tetrahydro-2H-pyran-2-yl-1H-pyrazol-5-yl)methanol is a direct precursor, has been successfully employed in a scalable Negishi cross-coupling process to manufacture 2-chloro-5-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)aniline at multi-kilogram scale. This intermediate is essential for the synthesis of the clinical NLRP3 agonist BMS-986299. No analogous large-scale process has been reported for the 3-yl or 4-yl isomers in the context of this drug candidate, confirming the 5-yl regiospecificity as a critical procurement criterion [1].

Process chemistry Immuno-oncology NLRP3 agonist

Electronic Character of the Pyrazole 5-Position: Reduced Electron Density Dictates Electrophilic Substitution Regiochemistry

The electron density at the C3 and C5 positions of the pyrazole ring is reduced due to the presence of both electronegative nitrogen atoms, whereas the C4 position retains higher electron density . Consequently, electrophilic substitution occurs preferentially at the 4-position, leaving the 5-position available for directed functionalization via the hydroxymethyl handle. This electronic differentiation means that a 5-hydroxymethyl pyrazole can be selectively derivatized at the 4-position without competing reactivity at the 5-hydroxymethyl group, a strategic advantage not available with 3-hydroxymethyl or 4-hydroxymethyl isomers.

Pyrazole electronics Regioselective functionalization SAR design

Purity and Physical Property Benchmarking Against Positional Isomers for Procurement Specification

Commercially available (1-tetrahydro-2H-pyran-2-yl-1H-pyrazol-5-yl)methanol (CAS 1823866-20-1) is supplied at purities of 95% to 98% with a predicted density of 1.30±0.1 g/cm³ and boiling point of 364.9±37.0 °C . The 3-yl isomer (CAS 2075763-16-3) and 4-yl isomer (CAS 1038392-13-0) share the same molecular formula and predicted physical properties but are distinct chemical entities with different CAS numbers, requiring rigorous identity confirmation by 1H NMR or HPLC retention time to avoid cross-contamination in inventory management .

Analytical chemistry Quality control Procurement specification

Recommended Application Scenarios for (1-Tetrahydro-2H-pyran-2-yl-1H-pyrazol-5-yl)methanol Based on Quantitative Evidence


Synthesis of 5-Substituted Pyrazole-Derived Immuno-Oncology Clinical Intermediates (NLRP3 Agonist Class)

Procure (1-tetrahydro-2H-pyran-2-yl-1H-pyrazol-5-yl)methanol as the starting material for constructing 2-chloro-5-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)aniline, the validated key intermediate for BMS-986299. The 5-yl regiospecificity is structurally required; the 3-yl or 4-yl isomers cannot yield the correct aniline coupling product . The established multi-kilogram Negishi process provides a precedent for scalable procurement and synthetic utilization .

Regioselective Synthesis of 4,5-Disubstituted Pyrazoles via Sequential Electrophilic–Nucleophilic Functionalization

The 5-hydroxymethyl pyrazole isomer uniquely positions the primary alcohol at the electronically deactivated C5 position while leaving the C4 position activated for electrophilic substitution. This enables a sequential synthetic strategy: first, electrophilic halogenation or acylation at C4, followed by oxidation or derivatization of the C5-hydroxymethyl group. This orthogonal reactivity cannot be replicated with the 3-hydroxymethyl or 4-hydroxymethyl isomers, where the alcohol is either at an electronically equivalent position to C5 (for 3-isomer) or occupies the preferred electrophilic substitution site (for 4-isomer) .

Metabolic Stability Assessment of Pyrazole-Containing Drug Candidates via Oxidative Pathway Prediction

The divergent oxidative behavior of the 5-hydroxymethyl pyrazole scaffold—undergoing decarbonylation to the carboxylic acid rather than forming reactive 2-oxoacetic acid derivatives as seen with the 4-isomer—can be exploited in early drug discovery to predict metabolic soft spots. Researchers can use the 5-yl isomer to build candidate molecules expected to avoid the reactive metabolite liability associated with the 4-yl substitution pattern, providing a rational basis for selecting the 5-isomer scaffold in lead optimization .

Quality-Controlled Building Block Procurement for Parallel Synthesis Libraries

When building focused pyrazole libraries for kinase or NLRP3 target screening, specify CAS 1823866-20-1 with a minimum purity of 97% (as supplied by vendors compliant with ISO certification systems) . Due to the near-identical predicted physical properties of the 3-, 4-, and 5-isomers, incoming quality control must include 1H NMR and HPLC identity testing to confirm regiospecificity. The 5-isomer can be distinguished from its regioisomers by the characteristic coupling pattern of the pyrazole ring protons, avoiding costly synthetic setbacks from isomer misassignment .

Quote Request

Request a Quote for (1-Tetrahydro-2h-pyran-2-yl-1h-pyrazol-5-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.